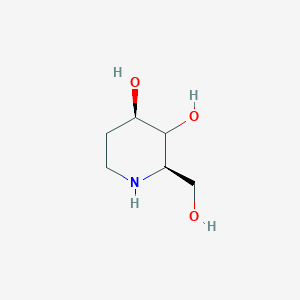

2-Hydroxymethyl-piperidine-3,4-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R,4R)-2-(hydroxymethyl)piperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6?/m1/s1 |

InChI Key |

YZNNBIPIQWYLDM-QYRBDRAASA-N |

Isomeric SMILES |

C1CN[C@@H](C([C@@H]1O)O)CO |

Canonical SMILES |

C1CNC(C(C1O)O)CO |

Origin of Product |

United States |

Stereochemical Considerations and Isomeric Forms of 2 Hydroxymethyl Piperidine 3,4 Diol

Absolute and Relative Stereochemistry in Polyhydroxylated Piperidines

The absolute and relative stereochemistry of polyhydroxylated piperidines, such as 2-Hydroxymethyl-piperidine-3,4-diol, are fundamental concepts that define their three-dimensional structure and, consequently, their chemical and biological properties. Absolute configuration refers to the precise spatial arrangement of atoms or groups at a chiral center, designated by R or S nomenclature. In contrast, relative stereochemistry describes the orientation of substituents on the ring relative to each other, often denoted as cis or trans.

The determination of the absolute configuration of these molecules is a critical aspect of their characterization. acs.org Techniques such as X-ray crystallography provide unambiguous assignment of the absolute stereochemistry of crystalline compounds. nih.gov For molecules that are not amenable to crystallization or for routine analysis, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool. acs.org Specifically, Nuclear Overhauser Effect (NOE) experiments can elucidate the spatial proximity of protons, which helps in determining the relative stereochemistry of substituents on the piperidine (B6355638) ring. acs.org Coupling constants between adjacent protons, also obtained from NMR spectra, provide further information about the dihedral angles and thus the relative orientation of substituents. acs.org

In the context of synthesizing polyhydroxylated piperidines, controlling the stereochemical outcome is a significant challenge. The stereoselectivity of a reaction—the preference for the formation of one stereoisomer over another—is often influenced by the starting materials, reagents, and reaction conditions. whiterose.ac.uk For instance, the use of chiral auxiliaries or catalysts can induce asymmetry and lead to the preferential formation of a specific enantiomer. The stereochemical outcome of nucleophilic additions to cyclic imine intermediates is a key step in many synthetic routes and is governed by both the structure of the imine and the incoming nucleophile. acs.org

Diastereomeric and Enantiomeric Forms in Research Synthesis and Biological Studies

The 2-Hydroxymethyl-piperidine-3,4-diol molecule contains multiple chiral centers, giving rise to a number of possible stereoisomers in the form of diastereomers and enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. Enantiomers are non-superimposable mirror images of each other.

The synthesis of specific diastereomers of polyhydroxylated piperidines is a key focus in medicinal chemistry research, as different stereoisomers can exhibit vastly different biological activities. nih.govnih.gov For example, many polyhydroxylated piperidines are known for their ability to inhibit glycosidases, enzymes that process carbohydrates. whiterose.ac.uknih.gov This inhibitory activity is often highly dependent on the stereochemistry of the piperidine ring and its hydroxyl substituents, which mimic the structure of the natural sugar substrate of the enzyme.

The synthesis of enantiomerically pure forms is also crucial. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. nih.gov Classical resolution methods, which involve the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent, have been successfully employed in the synthesis of specific enantiomers of substituted piperidines. nih.gov

The various stereoisomers of 2-Hydroxymethyl-piperidine-3,4-diol are distinct chemical entities with unique properties. The table below illustrates the possible stereoisomers based on the chiral centers at positions 2, 3, and 4 of the piperidine ring.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Configuration at C4 |

| Isomer 1 | R | R | R |

| Isomer 2 | S | S | S |

| Isomer 3 | R | R | S |

| Isomer 4 | S | S | R |

| Isomer 5 | R | S | R |

| Isomer 6 | S | R | S |

| Isomer 7 | R | S | S |

| Isomer 8 | S | R | R |

This table represents the theoretical stereoisomers of 2-Hydroxymethyl-piperidine-3,4-diol, assuming chirality at the 2, 3, and 4 positions. The actual synthesis and isolation of each of these specific isomers would require dedicated stereoselective synthetic strategies.

Advanced Synthetic Methodologies for 2 Hydroxymethyl Piperidine 3,4 Diol and Its Analogues

Enantioselective and Stereoselective Synthesis

The creation of specific stereoisomers is paramount in the synthesis of bioactive molecules. Enantioselective and stereoselective methods ensure the desired three-dimensional arrangement of atoms, which is critical for biological activity. Several powerful asymmetric reactions have been adapted for the synthesis of chiral piperidine (B6355638) precursors.

Sharpless Asymmetric Dihydroxylation Approaches for Piperidine Precursors

The Sharpless Asymmetric Dihydroxylation (SAD) is a potent method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgorganic-chemistry.org This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine ligand to direct the dihydroxylation to one face of the double bond. wikipedia.orgnih.gov The choice between the dihydroquinidine (DHQD) or dihydroquinine (DHQ) derived ligands determines which enantiomer of the diol is formed. wikipedia.org

In the context of synthesizing 2-Hydroxymethyl-piperidine-3,4-diol precursors, an appropriate acyclic alkene substrate bearing the necessary carbon framework is treated with the Sharpless dihydroxylation reagents. This step introduces two adjacent hydroxyl groups with a defined stereochemistry, which are essential for the final piperidine ring. The reaction is known for its high enantioselectivity across a broad range of alkene substitution patterns. wikipedia.org The commercially available "AD-mix" formulations, AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), simplify the procedure by combining the catalyst, chiral ligand, and re-oxidant. nih.gov

The mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the chiral diol and regenerates the osmium catalyst. wikipedia.org This methodology is pivotal for establishing the stereochemistry of the 3- and 4-position hydroxyl groups in the target piperidine.

| Reaction | Key Reagents | Product | Key Feature |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Quinine Ligand (e.g., (DHQD)₂PHAL), Re-oxidant (e.g., K₃Fe(CN)₆) | Chiral Vicinal Diol | High enantioselectivity in forming C-O bonds. |

Sharpless Asymmetric Aminohydroxylation Strategies

A related and equally powerful method is the Sharpless Asymmetric Aminohydroxylation (SAA), which introduces both a hydroxyl and an amino group across a double bond in a syn-selective manner. nih.govorganic-chemistry.org This reaction is particularly valuable for the synthesis of nitrogen-containing compounds like piperidines, as it directly installs a key nitrogen atom required for the heterocyclic ring. researchgate.net The reaction employs an osmium catalyst and chiral ligands similar to those used in SAD, but with a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate. nih.govorganic-chemistry.org

The SAA provides a direct route to chiral 1,2-amino alcohols, which are versatile intermediates in the synthesis of 2-Hydroxymethyl-piperidine-3,4-diol and its analogues. nih.govresearchgate.net The regioselectivity of the addition (i.e., which carbon gets the amino group and which gets the hydroxyl group) can be influenced by the choice of ligand and the electronic properties of the alkene substrate. organic-chemistry.orgwordpress.com For instance, phthalazine (PHAL) ligands often favor the formation of a benzylic amine when styrenes are used as substrates. wordpress.com

This strategy allows for the simultaneous and stereocontrolled installation of two crucial functional groups, streamlining the synthetic sequence towards the target polyhydroxylated piperidine. The ability to generate N-protected amino alcohols with high enantiomeric purity makes SAA a cornerstone in the synthesis of these complex natural product-like molecules. nih.gov

| Reaction | Key Reagents | Product | Key Feature |

| Sharpless Asymmetric Aminohydroxylation | OsO₄, Chiral Ligand, Nitrogen Source (e.g., Chloramine-T) | Chiral 1,2-Amino Alcohol | Direct and stereoselective introduction of vicinal amino and hydroxyl groups. nih.gov |

Jacobsen's Hydrolytic Kinetic Resolution in Asymmetric Routes

Jacobsen's Hydrolytic Kinetic Resolution (HKR) is a highly effective method for resolving racemic terminal epoxides. nih.gov This reaction utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus highly enantioenriched. nih.gov The process also yields an enantioenriched 1,2-diol from the hydrolyzed epoxide. nih.gov

In a synthetic route towards 2-Hydroxymethyl-piperidine-3,4-diol, a racemic epoxide precursor can be subjected to HKR. This allows for the separation of enantiomers, providing access to a chiral, non-racemic epoxide that can be further elaborated. The unreacted, enantioenriched epoxide is a versatile building block. Its ring can be opened by various nucleophiles with high regioselectivity and stereospecificity (typically with inversion of configuration at the attacked carbon), allowing for the introduction of other functionalities needed for the piperidine skeleton.

The practical advantages of the HKR include the use of water as the reactant and the low catalyst loadings required. nih.gov The catalyst is also recyclable. The method exhibits remarkable scope, providing excellent enantioselectivity for a wide variety of epoxide substrates. nih.gov This makes it a powerful tool for generating key chiral intermediates for the synthesis of complex molecules.

| Reaction | Catalyst | Substrate | Products | Key Feature |

| Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complex | Racemic Terminal Epoxide | Enantioenriched Epoxide and Enantioenriched 1,2-Diol | Efficient separation of epoxide enantiomers with high selectivity. nih.gov |

Reductive Cyanation Methodologies for Stereocontrol

Reductive cyanation provides a pathway for the introduction of a nitrile group, which is a versatile functional handle that can be converted into amines, carboxylic acids, or aldehydes. In the context of piperidine synthesis, controlling the stereochemistry during a C-C bond formation involving a cyano group can be a key step.

Modern reductive cyanation methods often involve transition-metal catalysis, for example, using nickel catalysts to couple organic halides with a cyanide source. nih.govnih.gov Recent advancements have focused on developing cyanide-free protocols, using safer and more stable cyanating reagents. nih.govorganic-chemistry.org For instance, methods using CO₂/NH₃ or urea as the source of the "CN" unit have been developed. nih.gov

While not a direct asymmetric method, reductive cyanation can be incorporated into a stereocontrolled synthesis. For example, a chiral substrate can undergo a cyanation reaction where the existing stereocenters direct the approach of the cyanide nucleophile. Alternatively, the nitrile group can be introduced early in the synthesis, and subsequent stereoselective reductions or other transformations can establish the desired stereochemistry at adjacent centers. The conversion of the nitrile to an aminomethyl group is a common transformation that directly leads to the hydroxymethylpiperidine skeleton.

Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) Approaches

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. Ring-closing metathesis, in particular, has found widespread application in the construction of cyclic and heterocyclic systems.

RCM in the Construction of Polyhydroxylated Piperidine Scaffolds

Ring-Closing Metathesis (RCM) is a key strategy for the synthesis of unsaturated nitrogen heterocycles, which can then be reduced to provide saturated systems like piperidines. researchgate.net The reaction involves an intramolecular olefin metathesis of a diene, catalyzed by transition-metal complexes, most commonly those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum.

To construct a polyhydroxylated piperidine scaffold, a suitable acyclic precursor containing two terminal double bonds and the necessary stereochemically defined hydroxyl and amino functionalities is required. This precursor is designed so that the RCM reaction will form a six-membered ring. The power of this approach lies in its functional group tolerance and the mild reaction conditions, which are compatible with highly functionalized molecules.

Following the RCM reaction, the resulting unsaturated piperidine derivative (a dihydropyridine) can be subjected to stereoselective reduction of the double bond and dihydroxylation of the remaining alkene (if present) to install the final hydroxyl groups, yielding the desired polyhydroxylated piperidine. This strategy has been successfully applied to the total synthesis of numerous piperidine alkaloids. researchgate.net

| Reaction | Catalyst Type | Precursor | Product | Key Feature |

| Ring-Closing Metathesis | Ruthenium-based (e.g., Grubbs' catalysts) | Acyclic diene with protected amine and hydroxyl groups | Unsaturated six-membered N-heterocycle | Efficient formation of the piperidine ring under mild conditions. |

Stereochemical Control in Metathesis Reactions for Iminocyclitols

Ring-closing metathesis (RCM) has become a powerful strategy for the synthesis of various nitrogen heterocycles, including iminocyclitols. nih.gov The stereochemical outcome of these reactions is crucial for producing specific diastereomers with desired biological activities. The control of stereochemistry in the synthesis of iminocyclitols via RCM can be influenced by the stereochemistry of the starting materials and the reaction conditions.

A versatile approach to the synthesis of novel seven-membered iminocyclitols utilizes a sequence of ring-closing olefin metathesis followed by a dihydroxylation reaction. nih.gov This method allows for the preparation of diverse diastereomers by starting from readily available chiral precursors such as D- and L-serines. nih.gov The inherent stereochemistry of the serine-derived starting material directs the stereochemical course of the subsequent reactions, leading to the formation of specific iminocyclitol stereoisomers.

The effectiveness of RCM in synthesizing unsaturated nitrogen heterocycles was initially demonstrated using Grubbs' first-generation catalyst (G-I) and Schrock's catalyst on allylamines, which provided the cyclized products in good to excellent yields. nih.gov Subsequent advancements in catalyst design, particularly the development of N-heterocyclic carbene-containing ruthenium catalysts like the second-generation Grubbs catalyst (G-II), have enabled RCM on more challenging substrates, such as electron-rich amines, with improved yields and lower catalyst loadings. nih.gov For instance, the RCM of tosyl-protected amines has been successfully applied to access tetrahydropyridines, with higher yields observed for substrates bearing a phenyl substituent adjacent to the nitrogen atom. nih.gov

The E/Z selectivity of the newly formed double bond in the cyclized product is dependent on factors such as ring strain. organic-chemistry.org While many RCM reactions for the synthesis of large unsaturated rings proceed without significant control over the alkene stereochemistry, recent developments have led to highly stereoselective macrocyclic RCM. nih.gov For example, the use of a tungsten-based alkylidene catalyst has been shown to afford up to 97% Z-selectivity in the synthesis of macrocyclic alkenes. nih.gov This level of control is critical in the synthesis of complex molecules where the stereochemistry of the double bond is vital for biological activity. nih.gov

Chemo-Enzymatic Synthesis and Biotransformation Pathways

Chemo-enzymatic approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to afford efficient routes to complex molecules. These strategies are particularly valuable for the synthesis of chiral compounds like 2-Hydroxymethyl-piperidine-3,4-diol and its analogues.

Microbial Oxidation Strategies for Hydroxymethylpyrrolidinediols

The biotransformation of nitrogen-containing heterocyclic compounds through microbial metabolism is a well-established field. nih.gov Microorganisms employ a variety of enzymes, such as mono- or dioxygenases, to carry out oxidation reactions on these substrates. nih.gov The rate of transformation of pyridine derivatives, for instance, is dependent on the nature of the substituents on the ring, with pyridine carboxylic acids generally being metabolized at the highest rate. nih.gov

While specific microbial oxidation strategies for hydroxymethylpyrrolidinediols are not extensively detailed in the reviewed literature, the general principles of microbial metabolism of N-heterocycles can be applied. Microbial systems can be utilized for reactions like hydroxylation and ring cleavage of piperidine and pyrrolidine (B122466) rings. researchgate.net These biotransformations can introduce hydroxyl groups with high regio- and stereoselectivity, which can be difficult to achieve through traditional chemical methods. The electron-rich nitrogen and α-carbons are often primary sites for metabolic attack by enzymes like cytochrome P450s and monoamine oxidases. researchgate.net

Enzymatic Preparations and Subsequent Chemical Modifications

A powerful chemo-enzymatic strategy for the asymmetric synthesis of substituted piperidines involves the dearomatization of activated pyridines. acs.orgnih.gov This approach utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.gov The process begins with the chemical synthesis of an activated pyridine, which is then subjected to the enzymatic cascade. The 6-HDNO-catalyzed oxidation of the tetrahydropyridine intermediate generates a dihydropyridinium species, which then undergoes EneIRED-catalyzed conjugate reduction and iminium reduction to yield a variety of chiral piperidines. nih.gov The stereochemical outcome of the reaction can be controlled by the choice of the ene imine reductase, with some enzymes producing the (R)-piperidine and others yielding the (S)-product. nih.gov

This chemo-enzymatic method has been successfully applied to the synthesis of key intermediates for several medicinally important compounds. nih.gov For example, it has been used in the synthesis of the antipsychotic drugs Preclamol and OSU-6162, as well as for the preparation of two crucial intermediates in the synthetic routes to the ovarian cancer monotherapeutic Niraparib. nih.gov Another example of a chemo-enzymatic approach involves the enzymatic resolution of a racemic alcohol containing a piperidine precursor, followed by a palladium-catalyzed N-alkylation to construct the chiral 2-functionalized piperidine ring. oup.com

Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization reactions are fundamental strategies for the construction of the piperidine ring. Various methods, including carbonyl-ene and silyl-Prins cyclizations, have been developed to afford substituted piperidines with a high degree of stereocontrol.

Intramolecular Carbonyl-Ene Cyclizations to Substituted Piperidines

The intramolecular carbonyl-ene reaction is an atom-economical method for synthesizing homoallylic alcohols and has been adapted for the formation of heterocyclic rings. nih.gov This reaction can be catalyzed by Lewis acids, which significantly accelerate the process, allowing it to proceed at much lower temperatures compared to the thermal reaction. nih.gov The Lewis acid coordinates to the carbonyl oxygen, which lowers the LUMO of the enophile and facilitates the reaction. nih.gov

The stereochemical outcome of the intramolecular carbonyl-ene cyclization can be controlled by the choice of catalyst and reaction conditions. For example, the cyclization of certain aldehydes catalyzed by MeAlCl₂ in refluxing chloroform affords trans-3,4-disubstituted piperidines with high diastereoselectivity. rsc.org In contrast, using a Brønsted acid catalyst like concentrated hydrochloric acid at low temperatures can lead to the formation of the corresponding cis-piperidines under kinetic control. rsc.org The cis isomer can then be isomerized to the thermodynamically more stable trans isomer upon warming. rsc.org Organocatalysts, such as phosphoric acid derivatives, have also been employed to promote intramolecular carbonyl-ene reactions, yielding trans-configured carbocyclic and heterocyclic rings. nih.gov

| Catalyst | Temperature | Major Product | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| MeAlCl₂ | Reflux | trans-piperidine | Up to 7:93 |

| Concentrated HCl | Low Temperature | cis-piperidine | Up to >98:2 |

| Phosphoramide | Room Temperature | trans-product | - |

Intramolecular Silyl-Prins Cyclizations

The Prins cyclization is a versatile method for constructing oxygenated and nitrogenated heterocycles. acs.org The intramolecular silyl-Prins reaction is a variant that has been successfully employed for the synthesis of substituted piperidines. nih.gov This reaction involves the cyclization of an allylsilane onto an iminium ion, which is generated in situ from an amine and an aldehyde.

The diastereoselectivity of the aza-silyl-Prins reaction can be influenced by the nature of the homoallylic amine used. researchgate.net For instance, N-PMP protected homoallylamines tend to yield the trans diastereomer preferentially, while the use of a free homoallylamine can lead to the deprotected piperidine as a single cis diastereomer. researchgate.net The choice of Lewis acid promoter can also affect the reaction outcome. Indium trichloride has been found to be a mild and effective Lewis acid for promoting the aza-Prins reaction to form piperidines and pyrrolidines. researchgate.net In some cases, a synergistic combination of a Lewis acid and a Brønsted acid can be used to efficiently afford piperidines. researchgate.net The development of asymmetric aza-silyl-Prins reactions, utilizing chiral auxiliaries on the homoallylic amine, has enabled the synthesis of valuable and diverse piperidines and pipecolic acid derivatives in high yields and as single enantiomers. researchgate.net

Electrophilic Cyclizations

Electrophilic cyclization represents a significant strategy for the synthesis of the piperidine scaffold. nih.gov This approach involves an intramolecular ring-closure where a nucleophilic part of a molecule attacks an electrophilic site, leading to the formation of the heterocyclic ring. nih.gov The process is governed by Baldwin's rules, which predict the favorability of different ring closures. nih.gov In the context of piperidine synthesis, a 6-endo-trig cyclization pathway is often employed. nih.gov

One notable example of electrophilic cyclization is the palladium-catalyzed enantioselective 6-exo aza-Heck cyclization. This method has been effectively used to produce chiral β-acetoxylated piperidines with high levels of chemo-, regio-, and enantioselectivity under mild conditions. organic-chemistry.org The success of this reaction often relies on the use of specifically designed ligands, such as pyridine-oxazoline (Pyox), to control the stereochemical outcome. organic-chemistry.org

Aza-Michael Reactions in Piperidine Construction

Intramolecular aza-Michael reactions (IMAMR) are among the most direct and effective strategies for assembling enantiomerically enriched nitrogen-containing heterocycles, including the piperidine core of azasugars. nih.gov This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene or alkyne within the same molecule, a process that can be categorized as an endo-aza-Michael addition. nih.govrsc.orgntu.edu.sg

Recent advancements have highlighted the use of organocatalysis to achieve high stereoselectivity in these cyclizations. For instance, the combination of a quinoline-based organocatalyst with trifluoroacetic acid as a co-catalyst has been successful in synthesizing a range of enantiomerically enriched 2,5-disubstituted and 2,5,5-trisubstituted protected piperidines in good yields. nih.gov These methods provide a powerful tool for constructing the chiral, polysubstituted piperidine ring system characteristic of 2-Hydroxymethyl-piperidine-3,4-diol and its analogues. nih.gov The reaction can be designed to form piperidines or pyrrolidines, and the stereochemical outcome is a key area of investigation. rsc.org

Radical Cyclization Approaches for Piperidine Synthesis

Radical cyclization offers a versatile and powerful method for the construction of piperidine rings, often under mild conditions. nih.gov These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a double or triple bond to form the heterocyclic ring. rsc.org

Several distinct radical-mediated approaches have been developed:

Photoredox Catalysis: This modern approach utilizes a photoredox catalyst, often a strongly reducing organic catalyst, in combination with a reductant like Hünig's base. nih.gov Irradiation with light initiates a single-electron transfer (SET) to an aryl halide precursor, generating an aryl radical. This radical then undergoes regioselective cyclization to furnish complex spirocyclic piperidines. nih.gov

Cobalt(II)-Catalyzed Cyclization: Linear amino-aldehydes can be cyclized using a cobalt(II) catalyst to produce various piperidines in good yields. nih.gov

α-Aminoalkyl Radical Cyclization: Polysubstituted piperidines can be prepared via the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org

Reductive Hydroamination/Cyclization Cascade: This method involves the acid-mediated functionalization of an alkyne to form an enamine, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring. nih.gov

These radical-based methods are instrumental in creating diverse piperidine structures, including those with multiple substituents, which are key intermediates for azasugar synthesis. nih.govrsc.org

Hydride Transfer/Cyclization Cascades

Hydride transfer/cyclization cascades provide an efficient route to piperidine derivatives by combining multiple bond-forming events in a single operation. A prominent example is the reductive hydroamination/cyclization cascade of alkynes. nih.gov

The mechanism of this cascade typically begins with the acid-mediated functionalization of an alkyne with an amine present in the substrate. This step generates an enamine, which is in equilibrium with a cyclic iminium ion. This electrophilic iminium intermediate is then reduced by a hydride source, completing the cyclization and forming the saturated piperidine ring. This process effectively constructs the heterocyclic core while installing substituents derived from the alkyne precursor. nih.gov Such cascade reactions are highly valued for their atom and step economy in the synthesis of complex molecules. nih.gov

Aza-Claisen Rearrangement Strategies for Azasugar Synthesis

The aza-Claisen rearrangement is a powerful sigmatropic rearrangement used in organic synthesis to form carbon-carbon bonds. tcichemicals.com It is an analogue of the Claisen rearrangement where an oxygen atom is replaced by a nitrogen atom. The reaction involves the researchgate.netresearchgate.net-sigmatropic rearrangement of substrates like allyl enamines or allyl amides to produce γ,δ-unsaturated imines or amides, respectively. tcichemicals.com These products serve as versatile intermediates for the synthesis of piperidine alkaloids and other azasugars. researchgate.net

While the reaction can require high temperatures, the addition of a Lewis acid or the use of an amide enolate can facilitate the rearrangement under milder conditions. tcichemicals.com Palladium(II)-catalyzed variants have been developed that proceed with high stereoselectivity. For instance, an ether-directed, stereoselective aza-Claisen rearrangement has been employed as a key step in the synthesis of the piperidine alkaloid (+)-α-conhydrine. researchgate.net This strategic application of the aza-Claisen rearrangement allows for the construction of complex, chiral piperidine-containing molecules from simpler precursors. researchgate.networdpress.com

Hydrogenation and Reductive Amination Strategies

Hydrogenation and reductive amination are foundational strategies for the synthesis of piperidine rings, including the core of azasugars like 2-Hydroxymethyl-piperidine-3,4-diol. Reductive amination involves the ring-closure of nitrogen-containing carbohydrate precursors. nih.govjchemlett.com A particularly effective approach for creating chiral piperidines is the asymmetric hydrogenation of readily available pyridine derivatives. dicp.ac.cn

Asymmetric Hydrogenation of Pyridinium Salts

Direct asymmetric hydrogenation of simple pyridines is challenging due to the aromatic stability of the pyridine ring and the tendency for both the substrate and the piperidine product to coordinate to and deactivate the metal catalyst. dicp.ac.cn A key strategy to overcome these issues is the activation of the pyridine as a pyridinium salt, typically by N-alkylation (e.g., N-benzylation). dicp.ac.cnnih.gov This activation lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine, increasing its reactivity towards hydrogenation and eliminating the substrate's ability to inhibit the catalyst. dicp.ac.cndicp.ac.cn

Iridium and rhodium-based catalysts are commonly employed for this transformation, achieving high levels of enantioselectivity and diastereoselectivity. dicp.ac.cnnih.govrsc.org

Iridium-Catalyzed Hydrogenation: Chiral iridium catalysts, such as those based on phosphole ligands like MP²-SEGPHOS, have been successfully used for the asymmetric hydrogenation of N-alkyl-2-substituted-pyridinium salts, providing 2-aryl-substituted piperidines with high enantioselectivity. nih.gov This method has also been applied to 5-hydroxypicolinate pyridinium salts to produce valuable cis-configurated hydroxypiperidine esters. rsc.org

Rhodium-Catalyzed Transfer Hydrogenation: An alternative approach involves a rhodium-catalyzed reductive transamination. In this process, a chiral primary amine is introduced under reducing conditions (e.g., with formic acid). This induces a transamination with the pyridinium nitrogen, effectively replacing it and inducing chirality in the resulting piperidine ring. researchgate.netdicp.ac.cn

The table below summarizes representative results for the asymmetric hydrogenation of pyridinium salts, demonstrating the high efficiency and selectivity of these methods.

| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Iridium/MP²-SEGPHOS | N-Benzyl-2-arylpyridinium salt | 2-Aryl-piperidine | High | High | N/A |

| Iridium-based | 5-Hydroxypicolinate pyridinium salt | cis-Hydroxypiperidine ester | up to 96 | up to 97 | >20:1 |

| [Cp*RhCl₂]₂ / Chiral Amine | 2-Substituted pyridinium salt | Chiral piperidine | Good | High | High |

This table presents generalized data based on findings from multiple sources. dicp.ac.cnnih.govrsc.org

These asymmetric hydrogenation techniques provide a versatile and practical pathway for the synthesis of a wide variety of optically pure piperidines, which are crucial building blocks for azasugars and other bioactive molecules. dicp.ac.cnnih.gov

Diastereoselective Reductive Amination

Diastereoselective reductive amination is a powerful strategy for the synthesis of chiral piperidines, including polyhydroxylated structures like 2-Hydroxymethyl-piperidine-3,4-diol. This method relies on the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates. The stereochemical outcome of the reaction is controlled by the inherent chirality of the starting material, often derived from natural sources like carbohydrates.

A prominent approach in this category is the double reductive amination (DRA) of dicarbonyl compounds. chim.it This reaction provides a direct and efficient pathway to the piperidine skeleton. chim.it When sugar-derived dicarbonyl substrates are used, the absolute configurations of the hydroxyl groups are pre-determined, ensuring a high degree of stereocontrol in the final product. chim.it The versatility of this method is enhanced by the wide variety of amines that can be used as the nitrogen source. chim.it

The general mechanism involves the reaction of a dialdehyde or ketoaldehyde with a primary amine or ammonia to form a bis-imine or a related intermediate, which then undergoes intramolecular cyclization and subsequent reduction to yield the piperidine ring. The choice of reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), can influence the efficiency and selectivity of the reduction step. chim.it For instance, the synthesis of isofagomine, a potent glycosidase inhibitor, was achieved via double reductive amination of a pentadialdose derived from levoglucosan, using hydrogen gas as the reductant. chim.it

This strategy circumvents the use of configurationally labile amino aldehyde intermediates, which can be a challenge in other synthetic routes. beilstein-journals.org By building the stereochemistry into the dicarbonyl precursor, a highly diastereoselective cyclization is achieved.

Iron-Catalyzed Reductive Amination for Nitrogen Heterocycles

The use of iron catalysts in organic synthesis has gained significant attention due to iron's low cost, high natural abundance, and environmentally friendly nature. researchgate.net Iron-catalyzed reductive amination provides a sustainable and efficient method for the synthesis of nitrogen heterocycles, including the piperidine core. researchgate.netchemistryviews.org

Several iron-based catalytic systems have been developed for C-N bond formation. One practical method involves the site-selective intermolecular C(sp³)–H amination of N-heterocycles using inexpensive iron(II) chloride (FeCl₂) as a catalyst. chemistryviews.org This reaction utilizes an azide (e.g., Troc-azide) to form a reactive Fe-nitrenoid, which then facilitates the C-H amination at the α-position to the ring nitrogen, producing N₂ as the sole byproduct. chemistryviews.org Another approach employs an iron/borane system to catalyze the reductive amination of nitroarenes, providing access to a diverse range of N-heterocycles in moderate to good yields. semanticscholar.org

Furthermore, air-stable iron(III) complexes with redox-active ligands have been shown to be effective and recyclable catalysts for the direct C(sp³)–H amination of aliphatic azides to generate saturated N-heterocycles. nih.govacs.org These systems can achieve high turnover numbers and offer a pathway for challenging intramolecular aminations. nih.govacs.org In the context of piperidine synthesis, an iron-catalyzed reductive amination of ϖ-amino fatty acids has been developed, where a silane serves as the reducing agent to promote imine formation, cyclization, and subsequent reduction of the piperidinone intermediate. nih.gov

| Catalyst System | Substrate Type | Key Features |

| FeCl₂ / Troc-azide | N-Heterocycles | Site-selective α-C(sp³)–H amination. chemistryviews.org |

| Iron/Borane | Nitroarenes | High efficiency and broad substrate scope. semanticscholar.org |

| Fe(III)-NNO complex | Aliphatic Azides | Air-stable, recyclable catalyst with high TON. nih.govacs.org |

| Iron complex / Phenylsilane | ϖ-amino fatty acids | Promotes cyclization and reduction cascade. nih.gov |

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. For a highly functionalized target like 2-Hydroxymethyl-piperidine-3,4-diol, carbohydrates and amino acids are ideal chiral pool precursors, as they provide a scaffold with pre-defined stereocenters.

Routes from Carbohydrates (e.g., D-Ribose, D-Mannose, L-Arabinose)

Carbohydrates are excellent starting materials for the synthesis of polyhydroxylated piperidines due to their dense stereochemical information.

From D-Ribose: A synthetic route to L-ribose from D-ribose illustrates the key transformations required to generate a suitable precursor for cyclization. The process can involve selective protection of the C-5 primary hydroxyl group (e.g., as a trityl ether), reduction of the C-1 aldehyde to a hydroxymethyl group, and subsequent oxidation of the deprotected C-5 alcohol back to an aldehyde. google.com This generates a dicarbonyl equivalent that can undergo intramolecular double reductive amination with a nitrogen source (like ammonia or benzylamine) to form the piperidine ring with a defined stereochemistry derived from the original D-ribose backbone.

From D-Mannose: D-mannose is a common precursor for synthesizing mannosidase inhibitors like 1-deoxymannojirimycin, an analogue of the target compound. A typical strategy involves converting D-mannose into a suitably protected derivative where the C-6 hydroxyl and the anomeric carbon can be manipulated into reactive functionalities. researchgate.net For example, a palladium-catalyzed amination can introduce a nitrogen-containing moiety, which is followed by an intramolecular cyclization, such as an aldol (B89426) reaction, to construct the piperidine ring. nih.gov Subsequent stereoselective reduction and oxidation steps can then furnish the final polyhydroxylated piperidine. nih.gov

From L-Arabinose: L-Arabinose can be transformed into a key nitrone intermediate. This nitrone can then serve as a versatile building block for synthesizing various polyhydroxylated alkaloids. researchgate.net A common strategy involves the stereoselective addition of a vinyl Grignard reagent to the nitrone, followed by deoxygenation and N-alkylation. The resulting diene can then undergo a ring-closing metathesis reaction, followed by hydrogenation and deprotection, to yield the target piperidine or related indolizidine structures. researchgate.net

Strategies from Amino Acid and Amino Aldehyde Derivatives

Amino acids and their derivatives provide another valuable entry point from the chiral pool, establishing the stereochemistry at the nitrogen-bearing carbon.

From Amino Acids: L-glutamic acid is a frequently used starting material for the synthesis of 3-amino piperidine derivatives. researchgate.netniscpr.res.in A multi-step route begins with the esterification of both carboxylic acid groups, followed by N-protection (e.g., with a Boc group). researchgate.netniscpr.res.in The diester is then reduced, typically with sodium borohydride, to afford the corresponding diol. researchgate.netniscpr.res.in The diol is subsequently converted into a ditosylate, which serves as a good leaving group for the final cyclization step. Reaction of the ditosylate with various primary amines leads to the formation of the N-substituted piperidine ring via a bimolecular nucleophilic substitution (S₂N) mechanism. researchgate.net

| Starting Material | Key Steps | Final Product Type |

| L-Glutamic Acid | Esterification, N-protection, Reduction to diol, Tosylation, Cyclization with amine. researchgate.netniscpr.res.in | 3-(N-Boc amino) piperidine derivatives. researchgate.net |

From Amino Aldehyde Derivatives: Linear amino aldehydes can be cyclized to form piperidines, although controlling the stereochemistry can be challenging due to the potential for epimerization at the carbon alpha to the aldehyde. beilstein-journals.org Methods such as radical-mediated intramolecular cyclization using a cobalt(II) catalyst have been developed to produce various piperidines from linear amino-aldehydes. nih.gov Another approach is the diastereoselective reductive cyclization of amino acetals, where the stereochemistry is established during a preliminary nitro-Mannich reaction and retained during the subsequent cyclization. nih.gov

Derivatization and Structural Modification of the 2 Hydroxymethyl Piperidine 3,4 Diol Scaffold

N-Substitution Strategies for Modulating Biological Activity

The nitrogen atom of the piperidine (B6355638) ring offers a prime location for chemical modification to modulate the biological properties of the 2-hydroxymethyl-piperidine-3,4-diol core. Altering the substituent on the nitrogen can significantly impact the compound's affinity and selectivity for target enzymes.

N-Alkylation and N-Acylation

N-alkylation and N-acylation are fundamental strategies to introduce a wide range of functional groups to the piperidine nitrogen. These modifications can alter the lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing its interaction with biological targets.

N-Alkylation is commonly achieved by reacting the parent piperidine with an alkyl halide. researchgate.netgoogle.com The reaction conditions can be optimized to favor mono-alkylation over the formation of quaternary ammonium (B1175870) salts. researchgate.net For instance, slow addition of the alkyl halide to a solution of the piperidine can ensure that the piperidine remains in excess, thus minimizing over-alkylation. researchgate.net The use of a base, such as potassium carbonate or sodium hydride, in a solvent like dimethylformamide (DMF) can facilitate the reaction. researchgate.net Research has shown that increasing the lipophilicity through N-alkylation with a dodecyl group can lead to a significant enhancement in the inhibitory activity of certain polyhydroxy piperidines against α-glucosidase. researchgate.net

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or anhydride. This introduces an amide functionality, which can participate in hydrogen bonding and alter the conformational preferences of the molecule. The resulting N-acyl derivative can also be reduced to the corresponding N-alkyl compound. google.com

Introduction of Benzyl (B1604629) and Substituted Benzyl Moieties

The introduction of benzyl and substituted benzyl groups at the nitrogen atom has been a particularly fruitful strategy in medicinal chemistry. nih.gov These aromatic moieties can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with the active sites of enzymes.

The synthesis of N-benzyl derivatives can be accomplished through reductive amination or by direct alkylation with a benzyl halide. A study on N-(piperidin-4-yl)-naphthamides demonstrated that the substitution pattern on the benzyl group significantly influences the affinity for dopamine (B1211576) (D2L, D4.2) and serotonin (B10506) (5-HT2A) receptors. nih.gov For example, in the 1-naphthamide (B1198061) series, halogen and methyl substitutions at the 3 or 4-position of the benzyl ring were found to increase affinity for the D4.2 receptor. nih.gov In the corresponding 2-naphthamide (B1196476) series, 3-methoxy, 3-methyl, and 4-methyl substituents on the benzyl group were favorable for D4.2 affinity. nih.gov These findings highlight the potential to fine-tune the pharmacological profile of piperidine-based compounds by judicious selection of substituents on the N-benzyl group.

Modification of Hydroxyl and Hydroxymethyl Functionalities

The hydroxyl and hydroxymethyl groups of the 2-hydroxymethyl-piperidine-3,4-diol scaffold are crucial for its biological activity, as they mimic the hydroxyl groups of natural sugars. Modification of these functionalities can lead to compounds with altered binding modes and improved pharmacological properties.

Synthesis of 2-Aminomethyl Derivatives

Replacing the hydroxymethyl group at the C2 position with an aminomethyl group represents a significant structural modification that can dramatically alter the biological activity profile. Research has shown that this substitution can lead to a remarkable increase in inhibitory activity against certain enzymes. researchgate.net For example, the replacement of a hydroxymethylene moiety with an aminomethylene moiety resulted in an almost 30-fold increase in activity against α-glucosidase. researchgate.net

The synthesis of 2-aminomethyl piperidines can be achieved from various starting materials, including lysine. researchgate.net One efficient method involves the proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination to produce 1,2-diamines, which can then be cyclized to form the desired piperidine derivatives. researchgate.net Another approach involves the synthesis of 4-(2-aminoethyl)piperidine derivatives through a multi-step sequence that includes a conjugate addition of a phenylboronic acid, a Wittig reaction for chain homologation, and subsequent transformation of an ester group into the amino functionality. nih.gov

Fluorination Strategies for Piperidine Derivatives

The introduction of fluorine into the piperidine ring is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.govresearchgate.net However, the synthesis of fluorinated piperidines can be challenging due to competing hydrodefluorination reactions. nih.gov

Recent advances have provided robust methods for the synthesis of (multi)fluorinated piperidines. One such method involves the cis-selective hydrogenation of readily available fluoropyridines using a heterogeneous palladium catalyst. nih.govacs.org This protocol tolerates a variety of functional groups and can be used to prepare fluorinated derivatives of known drug compounds. nih.gov Another approach is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors, which yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov These methods provide access to a diverse range of fluorinated piperidine building blocks for the development of novel therapeutic agents. nih.govmdpi.com The conformational preferences of these fluorinated piperidines are influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net

Design and Synthesis of Novel Polyhydroxylated Piperidine Analogues

The development of novel polyhydroxylated piperidine analogues is driven by the need for more potent and selective glycosidase inhibitors. nih.govajchem-a.com These efforts often involve the synthesis of new chiral nonracemic polyhydroxylated piperidines and the exploration of peptidomimetic scaffolds. nih.govacs.org

One synthetic strategy utilizes chiral β-amino-alcohols as a source of nitrogen and a chirality inducer in the desymmetrization of meso-trihydroxylated glutaraldehyde (B144438) to produce a series of new polyhydroxylated piperidines. nih.gov Another innovative approach involves a one-pot sequential lactam reduction/Joullié–Ugi reaction to synthesize polyhydroxylated piperidine and pyrrolidine (B122466) peptidomimetics. acs.org This method utilizes sugar-derived lactams, which are reduced to the corresponding imines and then subjected to a multicomponent reaction to generate diverse peptidomimetic scaffolds. acs.org These novel analogues have shown promising biological activity, with some compounds acting as selective inhibitors of various glycosidases. researchgate.netnih.gov

The following table summarizes the inhibitory activity of selected polyhydroxylated piperidine analogues:

| Compound | Target Enzyme | Inhibition (Ki or % at 1mM) | Reference |

| Compound 20 | α-glucosidase | Ki = 88.2 µM | researchgate.net |

| Compound 22 | α-glucosidase | Ki = 1.07 µM | researchgate.net |

| Compound 32 | α-glucosidase | Ki = 36.8 µM | researchgate.net |

| Compound 36 | α-glucosidase | Ki = 72.3 µM | researchgate.net |

| Compound 39 | α-glucosidase | Ki = 16.4 µM | researchgate.net |

| Compound 19 | α-glucosidase | 33% at 1 mM | researchgate.net |

Mechanistic Studies of Biological Activity of 2 Hydroxymethyl Piperidine 3,4 Diol and Its Analogues

Enzyme Inhibition Mechanisms

Derivatives of 2-Hydroxymethyl-piperidine-3,4-diol are recognized for their potent inhibitory effects on various glycosidases. These enzymes are crucial for the breakdown of complex carbohydrates. The inhibitory activity of these piperidine (B6355638) compounds stems from their structural resemblance to natural monosaccharides, allowing them to bind to the active sites of glycosidases.

α-Glucosidases: A number of piperidine analogues have demonstrated significant inhibitory activity against α-glucosidase. nih.gov For instance, certain hydroxylated piperidine derivatives have been synthesized and shown to have a hypoglycemic effect by inhibiting this enzyme. nih.gov The structural similarity to nojirimycin (B1679825) and deoxynojirimycin, both natural α-glucosidase inhibitors from the piperidine class, provides a basis for this activity. nih.gov Two specific analogues, referred to as I and IV in a study, exhibited remarkable inhibitory percentages of 87.4% and 54.7%, respectively. nih.gov This highlights the potential of the piperidine scaffold in designing effective α-glucosidase inhibitors. nih.gov Furthermore, the biological evaluation of 3,4-dihydroxy piperidines as α-glucosidase inhibitors has been reported, with some derivatives containing polar groups on a phenyl ring showing excellent activity compared to standard references like acarbose, voglibose, and miglitol. nih.gov

α-Galactosidases: Polyhydroxylated piperidines, which are analogues of D-galactose, have been synthesized and identified as potent and selective inhibitors of α-galactosidases. psu.edursc.org For example, deprotected iminogalactopyranose analogues demonstrate strong inhibitory action. psu.edursc.org Specific compounds like β-HGJ and α-HGJ have shown significant inhibition with IC50 and Ki values in the micromolar and nanomolar ranges, respectively. psu.edu These findings underscore the importance of the piperidine ring system in achieving potent and selective α-galactosidase inhibition. psu.edursc.org

α-Mannosidases: While some piperidine analogues of D-mannopyranose are weak inhibitors of α-mannosidases, a structurally related polyhydroxypyrrolidine alkaloid, 6-deoxy-DMDP, has been found to be a unique inhibitor of β-mannosidase. nih.gov This suggests that subtle structural modifications can significantly alter the selectivity of these compounds towards different glycosidases.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 2-Hydroxymethyl-piperidine-3,4-diol and its analogues, SAR studies have provided valuable insights into their binding and selectivity towards different enzymes.

The configuration of the hydroxyl groups on the piperidine ring is a key determinant of inhibitory activity and selectivity. psu.edursc.org For instance, the relative and absolute configuration of the ring hydroxy groups (C-2 to C-4) is a requirement for α-fucosidase inhibition by piperidine analogues of pyranoses. psu.edu In the case of α-galactosidase inhibitors, the stereochemistry of the hydroxymethyl group and other substituents on the piperidine ring plays a critical role in their potency. psu.edursc.org

SAR studies on a series of 4-Azaindole-2-piperidine compounds revealed that the azaindole moiety is crucial for potency, and the middle piperidine ring's planarity and shape significantly influence activity. dndi.org Introducing unsaturation into the piperidine ring led to a tenfold increase in potency in some cases. dndi.org Conversely, replacing the piperidine with an acyclic or morpholine (B109124) ring resulted in a loss of activity. dndi.org

In the context of α-glucosidase inhibition by 3,4-dihydroxy piperidine derivatives, the presence of polar groups like -OH and -NH2 on an attached phenyl ring was found to be associated with excellent activity. nih.gov

| Compound/Analogue Type | Key Structural Feature | Impact on Activity/Selectivity |

| Polyhydroxylated piperidines | Analogues of D-galactose | Potent and selective α-galactosidase inhibitors. psu.edursc.org |

| 3,4-Dihydroxy piperidines | Polar groups (-OH, -NH2) on phenyl ring | Excellent α-glucosidase inhibition. nih.gov |

| 4-Azaindole-2-piperidines | Unsaturation in piperidine ring | Ten-fold increase in potency. dndi.org |

| 4-Azaindole-2-piperidines | Replacement of piperidine with acyclic or morpholine ring | Loss of activity. dndi.org |

Interaction with Other Biological Targets (e.g., Receptors, Transport Systems, Ion Channels)

While the primary focus of research on 2-Hydroxymethyl-piperidine-3,4-diol and its analogues has been on glycosidase inhibition, the piperidine scaffold is a privileged structure in medicinal chemistry and is known to interact with a variety of other biological targets. mdpi.com

The benzoylpiperidine fragment, for example, is a key component in ligands for serotoninergic and dopaminergic receptors, which are important in the treatment of neuropsychiatric and neurodegenerative diseases. mdpi.com The 4-(p-fluorobenzoyl)piperidine moiety is considered crucial for the anchorage or orientation of ligands at the 5-HT2A receptor. mdpi.com

Furthermore, piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, an enzyme involved in the electron transport chain. nih.gov This indicates that piperidine-based compounds have the potential to interact with targets beyond glycosidases, including enzymes involved in essential metabolic pathways of pathogens.

Molecular Docking and Binding Energy Calculations

Molecular docking simulations and binding energy calculations are computational tools used to predict and analyze the binding of a ligand to a biological target at the molecular level. These methods have been instrumental in understanding the inhibitory mechanism of 2-Hydroxymethyl-piperidine-3,4-diol analogues.

For α-glucosidase inhibitors based on the 3,4-dihydroxy piperidine scaffold, molecular docking simulations were performed to identify the important binding modes responsible for their inhibitory activity. nih.gov These studies help to visualize how the inhibitor fits into the active site of the enzyme and which interactions (e.g., hydrogen bonds, hydrophobic interactions) contribute to its binding affinity.

Similarly, molecular docking studies have been used to support the structure-activity relationships observed for benzoylpiperidine derivatives targeting the 5-HT2A receptor. mdpi.com These analyses can reveal key interactions, such as hydrogen bonds with specific amino acid residues within the receptor's binding pocket. mdpi.com

Mechanistic Role as Pharmacoperones and Proteostasis Regulators

Pharmacological chaperones, or pharmacoperones, are small molecules that can rescue misfolded, yet functional, mutant proteins from degradation by the cellular quality control system, thereby restoring their proper trafficking and function. Certain inhibitors of glycosidases, including those with a piperidine structure, have been shown to act as pharmacoperones.

In the context of Fabry disease, a lysosomal storage disorder caused by a deficiency in the enzyme α-galactosidase A (GLA), some mutations lead to misfolded but potentially active enzyme variants. nih.gov Small molecule inhibitors that bind to the active site of these mutant enzymes can stabilize their conformation, facilitating their proper folding and transport to the lysosome. 1-deoxygalactonojirimycin (DGJ), a piperidine alkaloid, is a known inhibitor of GLA and has been investigated as a chemical chaperone for Fabry disease. nih.gov This highlights the potential for 2-Hydroxymethyl-piperidine-3,4-diol analogues designed as specific GLA inhibitors to also function as pharmacoperones, thereby regulating protein homeostasis (proteostasis).

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a staple in computational chemistry for predicting the mechanisms and stereoselectivity of chemical reactions. rsc.orgmdpi.com For a chiral molecule like 2-Hydroxymethyl-piperidine-3,4-diol, which has multiple stereocenters, DFT is instrumental in understanding how it is formed and how it reacts.

Researchers utilize DFT to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves calculating the energies of starting materials, transition states, intermediates, and final products. The difference in energy between the transition state and reactants determines the activation energy, which is crucial for predicting reaction rates. researchgate.net By comparing the activation energies for different possible stereochemical pathways, one can predict which stereoisomer is likely to be the major product. rsc.org For instance, in the synthesis of substituted piperidines, DFT can elucidate why a particular diastereomer is formed preferentially.

These calculations can model various reaction conditions, including the presence of different solvents or catalysts, providing a detailed, step-by-step view of the reaction mechanism. nih.govrsc.org The insights gained from DFT studies can guide synthetic chemists in optimizing reaction conditions to achieve higher yields and desired stereoselectivity for complex molecules like 2-Hydroxymethyl-piperidine-3,4-diol.

Table 1: Illustrative DFT Calculation Results for a Hypothetical Reaction Pathway

This table represents hypothetical energy values calculated via DFT for the formation of different stereoisomers of a piperidine (B6355638) derivative, illustrating how the method is used to predict stereoselectivity.

| Parameter | Pathway to Isomer A (3R, 4S) | Pathway to Isomer B (3S, 4R) | Pathway to Isomer C (3R, 4R) |

| Relative Energy of Reactants | 0.00 kcal/mol | 0.00 kcal/mol | 0.00 kcal/mol |

| Transition State Energy | +15.2 kcal/mol | +17.8 kcal/mol | +16.5 kcal/mol |

| Relative Energy of Product | -5.4 kcal/mol | -4.9 kcal/mol | -5.1 kcal/mol |

| Predicted Major Product | Isomer A |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a dynamic picture of molecular behavior, which is essential for understanding the flexibility of 2-Hydroxymethyl-piperidine-3,4-diol and its interactions with biological macromolecules. nih.gov

Conformational Analysis: The piperidine ring can adopt several conformations, such as chair, boat, and skew-boat forms. The specific conformation is determined by the nature and orientation of its substituents. For 2-Hydroxymethyl-piperidine-3,4-diol, the hydroxyl and hydroxymethyl groups significantly influence the conformational preference. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. mdpi.com This information is critical because the biological activity of a molecule is often dependent on its three-dimensional shape.

Ligand-Target Interactions: If 2-Hydroxymethyl-piperidine-3,4-diol is being investigated as a potential drug, MD simulations can model its interaction with a protein target. nih.govh1.co Starting with a docked pose of the ligand in the protein's binding site, the simulation tracks the movements of both the ligand and the protein. This allows researchers to assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and calculate the binding free energy, which is an indicator of binding affinity. nih.gov These simulations can reveal how the ligand induces conformational changes in the protein and provide insights into the mechanism of action at a molecular level. mdpi.com

Table 2: Illustrative Data from a Molecular Dynamics Simulation of Ligand-Protein Interaction

This table shows sample data that could be generated from an MD simulation to analyze the stability of the interaction between a ligand like 2-Hydroxymethyl-piperidine-3,4-diol and a hypothetical protein target.

| Simulation Time (nanoseconds) | Root Mean Square Deviation (RMSD) of Ligand (Å) | Number of Hydrogen Bonds (Ligand-Protein) | Binding Free Energy (kcal/mol) |

| 0 | 0.0 | 5 | -8.5 |

| 25 | 1.2 | 4 | -8.2 |

| 50 | 1.5 | 3 | -7.9 |

| 75 | 1.4 | 4 | -8.1 |

| 100 | 1.3 | 5 | -8.4 |

In Silico Prediction of Biological Targets and Activity Spectra

In silico (computer-aided) prediction methods are used in the early stages of drug discovery to forecast the potential biological targets and pharmacological effects of a compound before it is tested in a lab. clinmedkaz.orgclinmedkaz.org For 2-Hydroxymethyl-piperidine-3,4-diol, these predictive tools can help identify its potential therapeutic applications and guide further experimental studies. actamedica.org

The process typically involves using the molecule's two-dimensional structure to screen against large databases of known bioactive compounds and their targets. Algorithms based on machine learning or structural similarity search for matches and predict a range of possible biological activities. researchgate.net

Target Prediction: Web-based tools like SwissTargetPrediction can predict the most probable protein targets for a given molecule. clinmedkaz.orgclinmedkaz.org The prediction is based on the principle that structurally similar molecules tend to bind to similar proteins. The output is a list of potential targets, often categorized by protein class (e.g., enzymes, G-protein-coupled receptors, ion channels). clinmedkaz.org

Activity Spectra Prediction: Software such as PASS (Prediction of Activity Spectra for Substances) analyzes the structure of a compound to estimate its likely biological activities. clinmedkaz.orgresearchgate.net It provides a probability score for a wide range of effects, from enzyme inhibition and receptor antagonism to potential therapeutic uses like anti-inflammatory or antimicrobial activity. clinmedkaz.orgactamedica.org These predictions help researchers prioritize which biological assays to perform. clinmedkaz.org

Table 3: Illustrative In Silico Prediction Results for 2-Hydroxymethyl-piperidine-3,4-diol

This table provides a hypothetical example of the output from a biological activity prediction tool like PASS, showing the probability of the compound exhibiting certain activities. (Pa = probability to be active, Pi = probability to be inactive).

| Predicted Biological Activity | Pa | Pi |

| Glycosidase inhibitor | 0.650 | 0.012 |

| Anti-inflammatory | 0.525 | 0.045 |

| Neuroprotective | 0.480 | 0.060 |

| Antiviral | 0.310 | 0.150 |

| Kinase inhibitor | 0.250 | 0.210 |

Analytical Methods for Research Characterization of 2 Hydroxymethyl Piperidine 3,4 Diol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical information about the carbon-hydrogen framework and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 2-Hydroxymethyl-piperidine-3,4-diol, ¹H NMR would reveal the number of distinct protons, their connectivity through spin-spin coupling, and their spatial proximity through techniques like the Nuclear Overhauser Effect (NOE). ¹³C NMR spectroscopy complements this by identifying the number of unique carbon atoms and their hybridization state.

In a hypothetical ¹H NMR spectrum of 2-Hydroxymethyl-piperidine-3,4-diol, one would expect to see distinct signals for the protons of the hydroxymethyl group (-CH₂OH), the protons on the piperidine (B6355638) ring, and the protons of the hydroxyl groups (-OH). The chemical shifts and coupling constants (J-values) of the ring protons would be particularly informative for deducing the relative stereochemistry of the substituents. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these proton and carbon signals by showing which protons are coupled to each other and which protons are directly attached to which carbons. nih.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 2-Hydroxymethyl-piperidine-3,4-diol would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. mdpi.com Another key feature would be the C-H stretching vibrations of the piperidine ring and hydroxymethyl group, typically appearing around 2950-2850 cm⁻¹. The C-O stretching vibrations would be observed in the fingerprint region, between 1200 and 1000 cm⁻¹. mdpi.com

Table 1: Hypothetical NMR Data for 2-Hydroxymethyl-piperidine-3,4-diol

| Atom | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity |

| C2 | 65.5 | 3.15 | m |

| C3 | 72.8 | 3.90 | m |

| C4 | 71.9 | 4.10 | m |

| C5 | 30.1 | 1.80, 2.05 | m |

| C6 | 45.8 | 2.85, 3.10 | m |

| -CH₂OH | 63.2 | 3.65, 3.75 | dd, dd |

| NH | - | 2.50 | br s |

| C3-OH | - | 5.20 | d |

| C4-OH | - | 5.10 | d |

| CH₂-OH | - | 4.80 | t |

Note: This table contains hypothetical data for illustrative purposes.

Chromatographic Methods for Purity and Isomer Separation in Research

Chromatography is essential for separating the target compound from impurities and for resolving different stereoisomers. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for a polar, non-volatile compound like 2-Hydroxymethyl-piperidine-3,4-diol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound and for separating mixtures of isomers. nih.gov For 2-Hydroxymethyl-piperidine-3,4-diol, reversed-phase HPLC (RP-HPLC) would be the method of choice for purity analysis. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). sielc.com

Given that 2-Hydroxymethyl-piperidine-3,4-diol has multiple chiral centers, it can exist as several different stereoisomers (enantiomers and diastereomers). Separating these isomers is crucial as they can have different biological activities. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the premier method for this purpose. The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. nih.govhelsinki.fi The choice of the specific chiral column and mobile phase would require methodical development to achieve optimal resolution. nih.gov

Gas Chromatography (GC)

Gas chromatography is generally less suitable for the direct analysis of highly polar and polyhydroxylated compounds like 2-Hydroxymethyl-piperidine-3,4-diol due to their low volatility and tendency to degrade at high temperatures. Direct injection would likely result in poor peak shape and low recovery. To analyze such a compound by GC, a derivatization step would be necessary. This involves chemically modifying the polar hydroxyl and amine groups to create a more volatile and thermally stable derivative, for example, through silylation. While possible, HPLC is often the more direct and preferred method.

Table 2: Illustrative HPLC Method for Isomer Separation

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Refractive Index Detector (RID) |

| Column Temperature | 25 °C |

| Purpose | Separation of enantiomers and diastereomers |

Note: This table outlines a typical, not specific, method.

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic and chromatographic methods provide valuable information about structure and purity, X-ray crystallography is the definitive technique for determining the absolute three-dimensional structure of a crystalline molecule. nih.gov

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides precise information about the positions of atoms in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and, most importantly, the absolute configuration of all chiral centers. For a molecule like 2-Hydroxymethyl-piperidine-3,4-diol, obtaining a suitable crystal and performing X-ray analysis would provide irrefutable proof of its stereochemistry. researchgate.netwhiterose.ac.ukacs.org The analysis also reveals the preferred conformation of the piperidine ring (e.g., chair or boat) in the solid state, which is influenced by the stereochemical arrangement of its substituents. nih.gov

Table 3: Representative Crystal Data Parameters

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.5 Å, b = 12.1 Å, c = 14.3 Å |

| Resolution | 0.75 Å |

| Final R-factor | R1 = 0.035 |

| Key Finding | Unambiguous assignment of absolute configuration (e.g., 2R, 3S, 4R) |

Note: This table contains representative data to illustrate the output of an X-ray crystallography experiment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxymethyl-piperidine-3,4-diol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of piperidine derivatives often involves multi-step reactions, including protection/deprotection strategies for hydroxyl groups and controlled reduction/oxidation steps. For example, similar compounds (e.g., pyrrolidine-3,4-diol derivatives) are synthesized via nucleophilic substitution or reductive amination, with careful control of pH and temperature to avoid racemization . Stereochemical purity can be verified using chiral HPLC or NMR analysis with chiral shift reagents .

Q. How should researchers handle hygroscopic properties or stability issues during storage?

- Methodological Answer : Hygroscopic piperidine derivatives require storage in airtight containers under inert gas (e.g., nitrogen) at –20°C. Stability assessments should include periodic purity checks via HPLC or TLC. Degradation products (e.g., oxidized forms) can be identified using LC-MS .

Q. What analytical techniques are critical for confirming the structural integrity of 2-hydroxymethyl-piperidine-3,4-diol?

- Methodological Answer :

- NMR : H and C NMR to confirm backbone structure and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : For absolute stereochemistry determination if crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize enzyme inhibition assays for evaluating 2-hydroxymethyl-piperidine-3,4-diol against glycosidases (e.g., β-glucocerebrosidase)?

- Methodological Answer :

- Enzyme Kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) to measure IC values. Include controls for non-specific inhibition.

- Multivalent Effects : For enhanced activity, conjugate the compound to dendrimers or polymers, as multivalency improves binding avidity .

- Structural Modeling : Dock the compound into enzyme active sites using software like AutoDock Vina to rationalize activity differences .

Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., cell-based vs. cell-free)?

- Methodological Answer :

- Meta-Analysis : Compare data across studies while normalizing for variables like pH, temperature, and enzyme source.

- Cell Permeability Assays : Use Caco-2 monolayers or PAMPA to assess whether discrepancies arise from poor cellular uptake .

- Proteomics : Identify off-target interactions in cell-based systems via pull-down assays or affinity chromatography .

Q. How can researchers address low yields in the final steps of 2-hydroxymethyl-piperidine-3,4-diol synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized or dimerized species).

- Reaction Optimization : Adjust solvent polarity (e.g., switch from THF to DMF) or employ catalysts like DMAP for acyl transfers.

- Green Chemistry : Explore microwave-assisted synthesis to reduce reaction times and improve efficiency .

Safety and Compliance

Q. What are the critical safety protocols for handling 2-hydroxymethyl-piperidine-3,4-diol in aqueous or acidic conditions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions releasing volatile byproducts.

- Emergency Procedures : For skin/eye contact, rinse immediately with water for ≥15 minutes. In case of inhalation, move to fresh air and monitor for respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.